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Compound of Interest

5.
Compound Name:

(Dimethylphosphoryl)picolinonitrile
CAS No.: 2551114-38-4
Cat. No.: B2608007

Get Quote

Introduction & Scope

Dimethylphosphoryl pyridines are a class of organophosphorus compounds where a
dimethylphosphine oxide group

is attached directly to a pyridine ring. These compounds are critical as ligands in catalysis (e.g.,
palladium-catalyzed cross-couplings) and as pharmacophores in kinase inhibitors (e.g., FAK
inhibitors).

Critical Distinction:
+ Dimethylphosphoryl Pyridine: Contains a Phosphine Oxide group (

bonds). Structure:
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» Dimethyl Pyridylphosphonate: Contains a Phosphonate Ester group (

bonds). Structure:

This guide primarily analyzes the Dimethylphosphoryl (Phosphine Oxide) derivatives, while
providing comparative data for phosphonates to prevent misidentification.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of dimethylphosphoryl pyridines is governed by the stability of the
phosphorus-carbon bond and the high proton affinity of the pyridine nitrogen.

Electron lonization (El) Pathways

Under hard ionization (70 eV), the molecular ion (

) is typically distinct. The fragmentation is driven by alpha-cleavage relative to the phosphorus
and the aromatic ring.

Pathway A: P-C Bond Cleavage (Alpha-Cleavage)

The most energetic pathway involves the homolytic cleavage of the bond connecting the
phosphorus to the pyridine ring.

e Mechanism: The charge can be retained on either the pyridine ring or the phosphoryl group.
o Diagnostic lons:
o 78: Pyridinium cation (
).
o 77: Dimethylphosphoryl cation (
). Note: This is isobaric with the phenyl cation (
), but can be distinguished by the lack of subsequent

losses (
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51) typical of phenyl rings.

Pathway B: Alkyl Radical Loss

The loss of a methyl radical (

) from the phosphorus atom is a favorable process, leading to an even-electron cation.

¢ Mechanism:

 Significance: This confirms the presence of

groups (phosphine oxide) rather than
(phosphonate), which would favor formaldehyde (

) or methoxy radical loss.

Pathway C: Rearrangement (Ortho Effect)

In 2-(dimethylphosphoryl)pyridine, the proximity of the phosphoryl oxygen to the pyridine
nitrogen allows for a "proximity effect,” though less pronounced than in esters.

e Observation: Enhanced abundance of the

ion due to stabilization by the ring nitrogen lone pair.

Electrospray lonization (ESI) Pathways

In ESI (positive mode), these compounds form stable protonated molecules

» Protonation Site: The pyridine nitrogen is the primary site of protonation (pKa ~5.2), but the
phosphoryl oxygen is also basic.

o CID Fragmentation:

o High Collision Energy: Cleavage of the P-C bond to yield the pyridinium ion (
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79/78).

o Neutral Loss: Loss of dimethylphosphine oxide (

) is possible, leaving the pyridine fragment.

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways for 2-

(dimethylphosphoryl)pyridine under Electron lonization.

Red: Diagnostic lon

Green: Primary Fragment

Blue: Precursor
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Caption: Fragmentation pathways of 2-(dimethylphosphoryl)pyridine showing competitive

methyl loss and P-C bond cleavage.

Comparative Analysis: Oxide vs. Ester vs. Phenyl

Distinguishing dimethylphosphory! pyridines from their analogues is crucial for structural

elucidation.
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No (Lacks

-hydrogen)
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The "mlz 77" Trap
e Problem: Both Dimethylphosphoryl (

, 77.015 Da) and Phenyl (

, 77.039 Da) appear at

77.

e Solution:
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o Check for

51: Phenyl groups fragment further to
51 and 39. The dimethylphosphoryl group does not produce
51.

o High-Resolution MS: A mass difference of ~24 mDa distinguishes them.

Experimental Protocols
GC-MS Analysis (EIl)

This protocol ensures detection of the molecular ion and diagnostic fragments.

Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Dichloromethane.
« Inlet: Splitless mode, 250°C.

e Column: DB-5ms or equivalent (30m x 0.25mm ID).

e Oven Program: 60°C (1 min)

20°C/min

300°C (5 min).

e MS Source: Electron lonization (70 eV), 230°C.
e Scan Range:

40-400.

LC-MS/MS Analysis (ESI)

Optimized for confirming the parent mass and soft fragmentation.
e Mobile Phase:

o A: Water + 0.1% Formic Acid.
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o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins.

lonization: ESI Positive Mode.

Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe both the molecular ion
and the pyridyl core fragment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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